Sodium malate - 22798-10-3

Sodium malate

Catalog Number: EVT-3558293
CAS Number: 22798-10-3
Molecular Formula: C4H4Na2O5
Molecular Weight: 178.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium malate can be derived from the neutralization of malic acid with sodium hydroxide or through the reaction of malic acid with sodium carbonate or bicarbonate. It is classified as a food additive with Generally Recognized As Safe (GRAS) status, primarily used as a flavor enhancer and pH adjuster in food products .

Synthesis Analysis

Methods of Synthesis

Sodium malate can be synthesized through several methods:

  1. Neutralization Reaction: The most common method involves neutralizing malic acid with sodium hydroxide:
    C4H6O5+2NaOHNa2C4H4O5+2H2O\text{C}_4\text{H}_6\text{O}_5+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_4\text{H}_4\text{O}_5+2\text{H}_2\text{O}
    This reaction is typically conducted in an aqueous medium where the resulting solution is evaporated to yield solid sodium malate.
  2. Industrial Production: In industrial settings, sodium malate can be synthesized by dissolving malic acid in water and gradually adding sodium carbonate or bicarbonate until achieving a neutral pH. The solution is then concentrated and crystallized to obtain the compound .
  3. Biotechnological Approaches: Recent advancements have explored the use of microbial fermentation for producing L-malic acid, which can subsequently be converted into sodium malate. Various strains, such as Aspergillus species, are employed in this biotechnological synthesis process .

Technical Details

The synthesis conditions, including temperature and pH control, are crucial for optimizing yield and purity. Reaction times may vary based on the method employed, with industrial processes often requiring more extended periods for crystallization.

Molecular Structure Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Varies depending on hydration state
Chemical Reactions Analysis

Types of Reactions

Sodium malate participates in various chemical reactions:

  1. Oxidation: Sodium malate can be oxidized to produce oxaloacetate, a critical intermediate in the citric acid cycle.
  2. Reduction: Under specific conditions, it can be reduced back to malic acid.
  3. Substitution Reactions: Sodium ions can be replaced by other cations in substitution reactions.

Technical Details of Reactions

  • Oxidizing Agents: Common oxidizers include potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride is typically used for reduction reactions.
  • Substitution Products: These reactions can yield various other malate salts depending on the cation involved.
Mechanism of Action

Process and Data

The mechanism of action for sodium malate primarily revolves around its role as a buffering agent and its participation in metabolic pathways. In biological systems, it aids in maintaining pH levels and acts as an intermediary in energy production through the citric acid cycle.

Sodium malate's ability to donate protons (from its carboxyl groups) allows it to participate effectively in biochemical reactions, enhancing metabolic efficiency. Its presence in the citric acid cycle facilitates energy production by contributing to the formation of key intermediates like oxaloacetate.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: White to off-white
  • Odor: Odorless
  • Density: Approximately 1.5 g/cm³
  • Solubility: Soluble in water; insoluble in organic solvents like ethanol .

Chemical Properties

  • pH Level: Typically neutral when dissolved
  • Stability: Stable under normal conditions but may decompose at high temperatures.

These properties make sodium malate suitable for various applications across food science, pharmaceuticals, and biochemistry.

Applications

Sodium malate finds extensive use across multiple scientific fields:

  1. Food Industry: Used as a flavor enhancer and pH stabilizer.
  2. Pharmaceuticals: Acts as an excipient in drug formulations.
  3. Cosmetics: Utilized for its pH adjusting properties and potential skin conditioning effects .
  4. Biotechnology: Employed in fermentation processes for producing organic acids and other biochemical products .
Historical Evolution and Theoretical Frameworks

Historical Synthesis Pathways and Early Industrial Applications

The industrial production of sodium malate originated in the early 20th century through chemical synthesis from petrochemical-derived maleic anhydride. This process involved high-temperature hydration (120–160°C) under pressure to form malic acid, followed by neutralization with sodium hydroxide or carbonate. The resulting crude sodium malate required multi-step crystallization to achieve food-grade purity, yielding mixtures of monosodium and disodium malates [7]. By the 1970s, Japan pioneered patented processes (e.g., JPS5214721A) for hydrated disodium malate, optimizing crystallization conditions to control hydrate formation (e.g., di- or trihydrates) for improved solubility in beverages [7].

Early applications leveraged sodium malate’s dual functionality:

  • Acid regulation in canned fruits and jellies (1930s–1950s), where it prevented enzymatic browning and stabilized pH.
  • Salt reduction in processed meats (1960s), as its salty-sour profile partially replaced sodium chloride without compromising preservation [1] [9].The Table 1 below summarizes key historical milestones:

Table 1: Evolution of Sodium Malate Synthesis and Applications

Time PeriodSynthesis MethodPrimary Industrial UseTechnological Advance
1920–1950Maleic anhydride hydrationCanned fruit preservationBasic crystallization techniques
1960–1980NaOH neutralization + crystallizationLow-salt meat productsHydrate-specific crystallization
Post-1980Fermentation-based productionFunctional beveragesMicrobial strain optimization

The shift to bio-based production began in the 1980s when microbial fermentation using Aspergillus oryzae enabled direct L-malic acid extraction from glucose, reducing reliance on petrochemicals. This method simplified downstream processing into sodium salts and aligned with clean-label trends [3] [9].

Theoretical Contributions to Acid-Regulation Chemistry

Sodium malate’s efficacy as an acidity regulator stems from its buffer capacity within pH 3.0–5.0, a range critical for food and cosmetic stability. Its dicarboxylic structure (pKa₁=3.4, pKa₂=5.1) allows it to resist pH changes more effectively than monocarboxylic acids (e.g., acetic acid). In beverages, it chelates metal ions like Fe²⁺ and Al³⁺, preventing catalytic oxidation and flavor degradation. This property is leveraged in fruit juices and soft drinks, where sodium malate extends shelf life by 15–20% compared to citric acid alone [1] [4] [6].

Mechanistic studies reveal that sodium malate modulates enzymatic activity in food systems. In baked goods, it inhibits yeast glutathione reductase, slowing dough over-fermentation without killing yeast cells. Concurrently, it enhances flavor perception by activating salivary amylase, increasing sweet-note sensitivity by ~30% in confectionery [4] [9].

Table 2 compares acid-regulation properties with other agents:Table 2: Functional Properties of Food Acidulants

AcidulantBuffer Range (pH)Metal Chelation StrengthFlavor Enhancement
Sodium malate3.0–5.0High (binds Fe³⁺, Al³⁺)Salty-sour, umami notes
Citric acid2.5–4.5ModerateSharp sourness
Sodium citrate3.5–6.5HighMild saltiness
Phosphoric acid2.0–3.5LowFlat sourness

At the molecular level, sodium malate’s stereochemistry influences functionality. L-malate (biologically active form) interacts with taste receptors (T1R1/T1R3) more effectively than DL-malate, enhancing umami perception in low-sodium products [3] [6].

Role in the Development of Green Chemistry Principles

Sodium malate production has become a testbed for green chemistry principles, particularly atom economy and renewable feedstocks. Early petrochemical routes had low atom efficiency (41%) due to by-products like maleic acid. Fermentation using Aspergillus niger or engineered E. coli increased atom yield to 88% by directly converting glucose to L-malate with CO₂ fixation via pyruvate carboxylase [3].

Industrial adoption of water-saving crystallization (e.g., closed-loop vacuum evaporators) reduced wastewater generation by 70%. The Aspergillus oryzae strain DSM1863 further exemplified sustainability, utilizing lignocellulosic biomass and achieving 196 g/L malate titer with near-zero solvent waste [3] [9]. Regulatory drivers like the U.S. FDA’s GRAS designation (21 CFR 184) accelerated adoption, with market projections showing 4.1% CAGR growth (2023–2033) for bio-based sodium malate [1] [4].

Table 3: Green Production Innovations in Sodium Malate Manufacturing

Green Chemistry PrincipleInnovationEnvironmental Impact Reduction
Renewable feedstocksA. niger fermentation on crop residues65% lower CO₂ vs. petrochemical route
Waste reductionElectrochemical pH modulation in crystallization90% less CaSO₄ by-product
Energy efficiencyMembrane-based separation replacing distillation40% energy savings

Recent advances include metabolic engineering of Yarrowia lipolytica to secrete malate directly into culture broth, simplifying salt recovery. These innovations position sodium malate as a model for sustainable specialty chemical production [3] [5].

Properties

CAS Number

22798-10-3

Product Name

Sodium malate

IUPAC Name

disodium;2-hydroxybutanedioate

Molecular Formula

C4H4Na2O5

Molecular Weight

178.05 g/mol

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

WPUMTJGUQUYPIV-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Solubility

Freely soluble in water

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

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